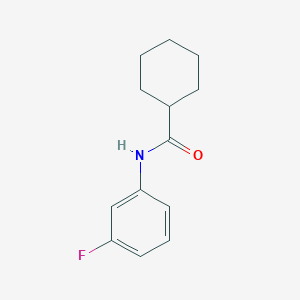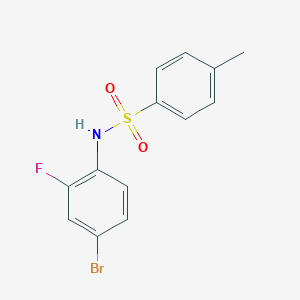
2-(4-chlorophenoxy)-N-cycloheptylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-cycloheptylacetamide, also known as VDM-11, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 345.9 g/mol. The purpose of
作用机制
The exact mechanism of action of 2-(4-chlorophenoxy)-N-cycloheptylacetamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenoxy)-N-cycloheptylacetamide can affect various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, such as topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-chlorophenoxy)-N-cycloheptylacetamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. However, one of the main limitations is its toxicity. Studies have shown that this compound can be toxic to certain cell lines and can cause side effects in animal models.
未来方向
There are several future directions for research on 2-(4-chlorophenoxy)-N-cycloheptylacetamide. One area of research could be to further investigate its mechanism of action and how it affects various biochemical and physiological processes. Another area of research could be to explore its potential therapeutic applications in the treatment of various diseases, such as cancer, chronic pain, and inflammation. Additionally, research could be conducted to develop new derivatives of this compound that have improved efficacy and reduced toxicity.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-cycloheptylacetamide involves the reaction of 4-chlorophenol with cycloheptylamine in the presence of a base to form 4-chlorophenylcycloheptylamine. This intermediate is then reacted with acetic anhydride to form 2-(4-chlorophenoxy)-N-cycloheptylacetamide. The overall reaction scheme is shown below:
科学研究应用
2-(4-chlorophenoxy)-N-cycloheptylacetamide has been studied for its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
属性
分子式 |
C15H20ClNO2 |
|---|---|
分子量 |
281.78 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-cycloheptylacetamide |
InChI |
InChI=1S/C15H20ClNO2/c16-12-7-9-14(10-8-12)19-11-15(18)17-13-5-3-1-2-4-6-13/h7-10,13H,1-6,11H2,(H,17,18) |
InChI 键 |
HQWUGGOTBJDKFS-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=C(C=C2)Cl |
规范 SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)

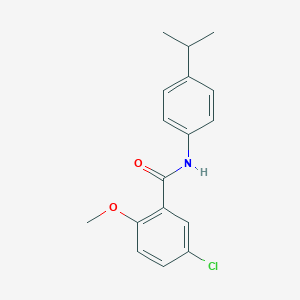
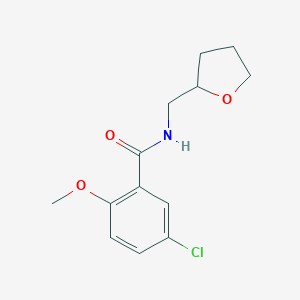
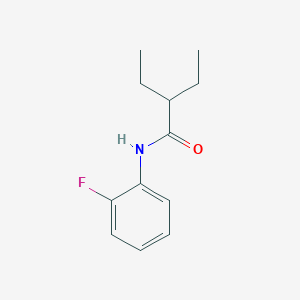
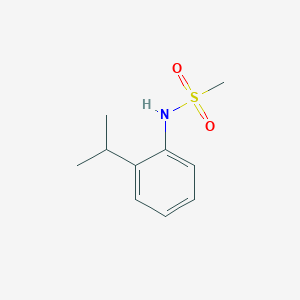
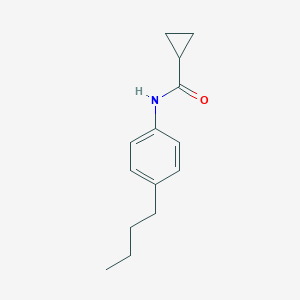
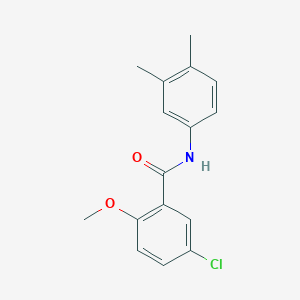
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)


